Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
Overview
Description
Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- is a heterocyclic compound that contains both thiazole and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol . This reaction is followed by cyclization to form the thiazole ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium hexacyanoferrate (III) in an alkaline medium.
Electrophilic Substitution: Reactions such as nitration, sulfonation, bromination, formylation, and acylation can occur, typically at the 5-position of the thiophene ring.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium hexacyanoferrate (III)
Electrophilic Reagents: Nitric acid, sulfuric acid, bromine, formyl chloride, and acyl chlorides
Nucleophilic Reagents: Various nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Biological Research: Thiazole derivatives, including Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-, are used as ligands for estrogen receptors, neuropeptides, and adenosine receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound may also act as an inhibitor of bacterial DNA gyrase, contributing to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, Ritonavir, and Abafungin share the thiazole ring structure and exhibit similar biological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine, which contain the quinoline moiety, are known for their antimalarial properties.
Uniqueness
Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- is unique due to the combination of the thiazole and quinoline rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-6-5-8-10(14-11(12)15-8)7-3-2-4-13-9(6)7/h2-5H,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOICGGYSCBCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1N=CC=C3)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266293 | |
Record name | Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082847-64-0 | |
Record name | Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082847-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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